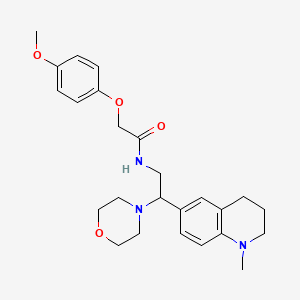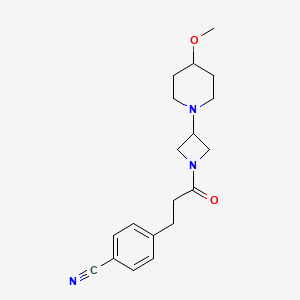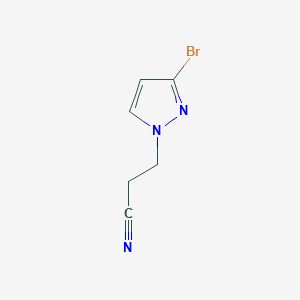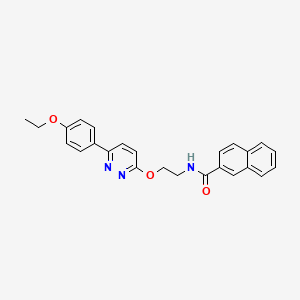![molecular formula C17H20ClN3O B2669761 2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone CAS No. 2320380-57-0](/img/structure/B2669761.png)
2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone is a chemical compound that is commonly known as SCH-23390. It is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research.
Mechanism of Action
SCH-23390 acts as a potent and selective antagonist of dopamine D1 receptors. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathway. The blockade of dopamine D1 receptors by SCH-23390 has been shown to affect various physiological and behavioral processes, including locomotor activity, reward processing, and cognitive function.
Biochemical and physiological effects:
The blockade of dopamine D1 receptors by SCH-23390 has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in reward processing and locomotor activity. The compound has also been shown to affect the levels of other neurotransmitters, including glutamate and GABA. In addition, SCH-23390 has been shown to affect gene expression and protein synthesis in the brain, which may contribute to its long-term effects on behavior.
Advantages and Limitations for Lab Experiments
SCH-23390 has several advantages as a research tool. It is a potent and selective dopamine D1 receptor antagonist, which allows for the specific manipulation of dopamine D1 receptors without affecting other dopamine receptor subtypes. The compound is also well-tolerated in animal models and has a low toxicity profile. However, the use of SCH-23390 has some limitations. The compound has a relatively short half-life, which may limit its use in long-term studies. In addition, the effects of SCH-23390 may be influenced by factors such as age, sex, and strain differences in animal models.
Future Directions
There are several future directions for research on SCH-23390. One area of interest is the role of dopamine D1 receptors in psychiatric disorders such as schizophrenia and bipolar disorder. The compound may also be useful in the development of novel therapeutic agents for the treatment of Parkinson's disease and drug addiction. In addition, further studies are needed to investigate the long-term effects of SCH-23390 on behavior and brain function.
Conclusion:
In conclusion, SCH-23390 is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research. The compound has several advantages as a research tool, including its specificity and low toxicity profile. The use of SCH-23390 has provided valuable insights into the role of dopamine D1 receptors in various physiological and pathological processes. Further research is needed to fully understand the long-term effects of SCH-23390 on behavior and brain function and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of SCH-23390 involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-methylimidazole to form 4-(3-methylimidazol-4-yl)benzaldehyde. The intermediate is then reacted with 1-(4-piperidinyl)ethanone hydrochloride to form SCH-23390. The synthesis method has been well-established and several modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
SCH-23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine D1 receptors in learning and memory, drug addiction, schizophrenia, and Parkinson's disease. The compound has also been used in preclinical studies to evaluate the efficacy of novel therapeutic agents targeting dopamine D1 receptors.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-12-19-11-16(20)14-6-8-21(9-7-14)17(22)10-13-2-4-15(18)5-3-13/h2-5,11-12,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFXXAVIRRWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)





![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)